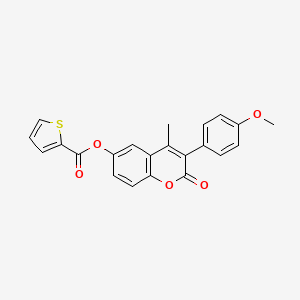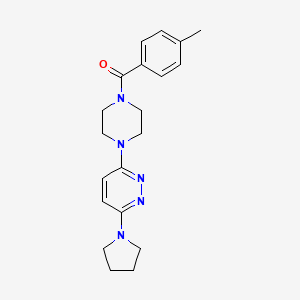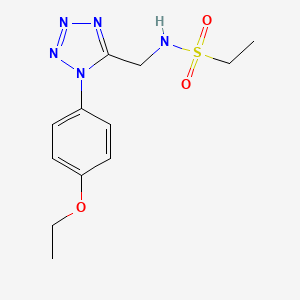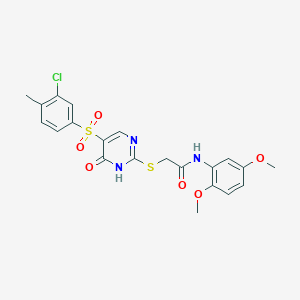
N~4~-(furan-2-ylmethyl)-N~2~-(4-methylbenzyl)-5-nitropyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with furan and methylphenyl groups, as well as a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactionsThe nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The furan and methylphenyl groups contribute to the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-[(FURAN-2-YL)METHYL]-N2-METHYLQUINAZOLINE-2,4-DIAMINE: Similar structure but with a quinazoline core instead of pyrimidine.
N4-[(FURAN-2-YL)METHYL]-N2-(2-METHYLPHENYL)QUINAZOLINE-2,4-DIAMINE: Similar structure with a different substitution pattern.
Uniqueness
N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical reactivity and biological activity. The presence of both furan and nitro groups makes it particularly interesting for applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C17H18N6O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-N-(furan-2-ylmethyl)-2-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H18N6O3/c1-11-4-6-12(7-5-11)9-20-17-21-15(18)14(23(24)25)16(22-17)19-10-13-3-2-8-26-13/h2-8H,9-10H2,1H3,(H4,18,19,20,21,22) |
InChI-Schlüssel |
ZSGALJCKQDKVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine](/img/structure/B14971665.png)
![3-(4-Bromophenyl)-8-(3-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B14971681.png)
![Ethyl 2-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B14971687.png)
![N-(3-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B14971713.png)

![3-((3,4-dichlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14971728.png)

![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14971735.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide](/img/structure/B14971741.png)
![3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971753.png)
![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B14971757.png)

![7'-hydroxy-8-methoxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971767.png)

